![molecular formula C20H21ClN2O2 B12879409 4-[4-Chloro-5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-N,N-diethylaniline CAS No. 111961-86-5](/img/structure/B12879409.png)
4-[4-Chloro-5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-N,N-diethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chloro-5-(4-methoxyphenyl)oxazol-2-yl)-N,N-diethylaniline is a complex organic compound that belongs to the class of oxazole derivatives. . This compound, in particular, features a unique structure that combines a chloro-substituted oxazole ring with a methoxyphenyl group and a diethylaniline moiety, making it a subject of interest for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-5-(4-methoxyphenyl)oxazol-2-yl)-N,N-diethylaniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate precursor, such as a 2-amino-4-chlorophenol derivative, with a suitable carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted phenyl halide reacts with the oxazole ring.
Attachment of the Diethylaniline Moiety: The final step involves the coupling of the diethylaniline moiety to the oxazole ring, which can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chloro-5-(4-methoxyphenyl)oxazol-2-yl)-N,N-diethylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxazole ring or the chloro substituent.
Substitution: The chloro group on the oxazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), palladium catalysts, elevated temperatures.
Major Products Formed
Oxidation: Oxidized oxazole derivatives.
Reduction: Reduced oxazole derivatives or dechlorinated products.
Substitution: Substituted oxazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-(4-Chloro-5-(4-methoxyphenyl)oxazol-2-yl)-N,N-diethylaniline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: Researchers use this compound to study its effects on various biological pathways and its potential as a tool for probing cellular mechanisms.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-Chloro-5-(4-methoxyphenyl)oxazol-2-yl)-N,N-diethylaniline involves its interaction with specific molecular targets within cells. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chlorophenyl)-1,3-oxazole: Similar oxazole derivative with a chloro substituent.
4-(4-Methoxyphenyl)-1,3-oxazole: Oxazole derivative with a methoxy substituent.
N,N-Diethylaniline: Aniline derivative with diethyl groups.
Uniqueness
4-(4-Chloro-5-(4-methoxyphenyl)oxazol-2-yl)-N,N-diethylaniline is unique due to its combination of a chloro-substituted oxazole ring, a methoxyphenyl group, and a diethylaniline moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propiedades
Número CAS |
111961-86-5 |
|---|---|
Fórmula molecular |
C20H21ClN2O2 |
Peso molecular |
356.8 g/mol |
Nombre IUPAC |
4-[4-chloro-5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-N,N-diethylaniline |
InChI |
InChI=1S/C20H21ClN2O2/c1-4-23(5-2)16-10-6-15(7-11-16)20-22-19(21)18(25-20)14-8-12-17(24-3)13-9-14/h6-13H,4-5H2,1-3H3 |
Clave InChI |
WMVZNYSFBVJLST-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C2=NC(=C(O2)C3=CC=C(C=C3)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


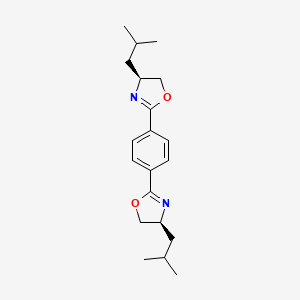
![2-(4-Methylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]quinolin-4-amine](/img/structure/B12879331.png)



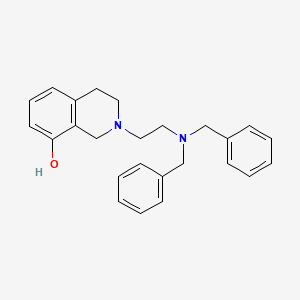
![4-Ethoxybenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12879344.png)
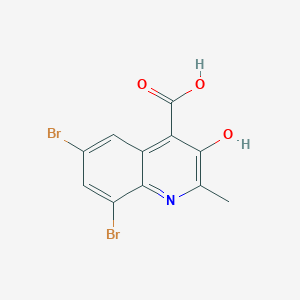
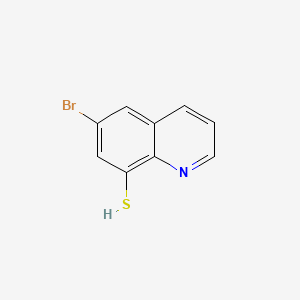

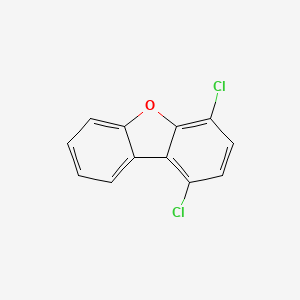
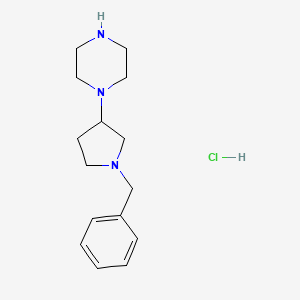
![D-Alanine, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B12879395.png)
![N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2-phenylacetamide](/img/structure/B12879403.png)
